3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
Description
"3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-" is a heterocyclic compound featuring a pyridine backbone substituted with a cyano group at the 3-position, amino groups at the 2- and 4-positions, and a thioxo (sulfur-containing) moiety at the 6-position. The compound’s reactivity is influenced by its tautomeric equilibria (e.g., thione-thiol tautomerism) and the spatial arrangement of substituents, which may enhance its binding affinity to biological targets or metal ions .
Properties
IUPAC Name |
2,4-diamino-6-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOEWKOIZQUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=S)N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457877 | |
| Record name | 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150799-81-8 | |
| Record name | 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- typically involves cyclization reactions. One common method is the [3+3] cyclization process, where appropriate precursors are reacted under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can participate in redox reactions, influencing cellular oxidative processes. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
To contextualize the properties of "3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-", we compare it with structurally related heterocycles, focusing on synthesis, spectral characteristics, and functional group interactions.
Structural Analogues from Literature
The evidence includes three compounds synthesized via condensation or cyclization reactions, all sharing cyano-substituted heterocyclic cores:
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.
Comparative Analysis
| Property | 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- | Compound 11a | Compound 11b | Compound 12 |
|---|---|---|---|---|
| Core Structure | Pyridine with amino/thioxo/cyano | Thiazolo-pyrimidine | Thiazolo-pyrimidine | Pyrimido-quinazoline |
| Key Substituents | 2,4-Diamino, 6-thioxo, 3-cyano | Trimethylbenzylidene, furan | Cyanobenzylidene, furan | Furan, fused quinazoline |
| IR (CN stretch, cm⁻¹) | ~2,200 (hypothesized) | 2,219 | 2,209 | 2,220 |
| Melting Point (°C) | Not reported | 243–246 | 213–215 | 268–269 |
| Molecular Formula | Hypothesized: C₈H₇N₅S | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S | C₁₇H₁₀N₄O₃ |
| Yield | Not reported | 68% | 68% | 57% |
Key Observations :
Functional Group Influence: The cyano group in all compounds shows consistent IR absorption (~2,200 cm⁻¹), confirming its presence. Thioxo vs. Dioxo: The target’s thioxo group at position 6 contrasts with the dioxo groups in 11a/b and 12, which may reduce its electrophilicity but enhance metal-chelating capacity.
Synthetic Accessibility: Compounds 11a/b were synthesized via a one-pot condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride, yielding 68% . The target compound’s synthesis would likely require similar conditions but with tailored precursors to install the amino and thioxo groups.
Thermal Stability: Compound 12 exhibits the highest melting point (268–269°C), attributed to its fused pyrimido-quinazoline system. The target compound’s melting point is expected to be lower due to fewer aromatic rings but higher than 11b (213–215°C) due to hydrogen bonding from amino groups .
The target compound’s amino groups could improve solubility and target specificity in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
